molecular formula C25H21ClN6O5S B11667997 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11667997
M. Wt: 553.0 g/mol
InChI Key: DZONDTVRPZRAET-MZJWZYIUSA-N
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Description

Structural Characterization

X-ray Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction studies of analogous 1,2,4-triazole derivatives reveal a triclinic crystal system with space group $$ P\overline{1} $$ and unit cell parameters $$ a = 4.8813(2) \, \text{Å} $$, $$ b = 6.7806(2) \, \text{Å} $$, $$ c = 10.3135(2) \, \text{Å} $$, $$ \alpha = 93.419(3)^\circ $$, $$ \beta = 94.794(3)^\circ $$, $$ \gamma = 105.753(3)^\circ $$, and $$ V = 333.515(18) \, \text{Å}^3 $$ . The triazole ring adopts a planar conformation, with dihedral angles of $$ 20.9(3)^\circ $$ between the nitro group and the adjacent aromatic ring . Key bond lengths include:

  • C–S bond : $$ 1.763(3) \, \text{Å} $$ (sulfanyl group)
  • N–N bond : $$ 1.385(4) \, \text{Å} $$ (triazole ring)
  • C=O bond : $$ 1.231(5) \, \text{Å} $$ (acetohydrazide moiety)

The methylidene bridge between the 4-chloro-3-nitrophenyl and acetohydrazide groups exhibits an $$ E $$-configuration, stabilized by intramolecular hydrogen bonding ($$ \text{N–H} \cdots \text{O} $$, $$ 2.892 \, \text{Å} $$) .

Table 1: Selected Crystallographic Parameters
Parameter Value
Crystal system Triclinic
Space group $$ P\overline{1} $$
$$ a \, (\text{Å}) $$ 4.8813(2)
$$ b \, (\text{Å}) $$ 6.7806(2)
$$ c \, (\text{Å}) $$ 10.3135(2)
$$ \alpha \, (°) $$ 93.419(3)
$$ \beta \, (°) $$ 94.794(3)
$$ \gamma \, (°) $$ 105.753(3)
$$ V \, (\text{Å}^3) $$ 333.515(18)

Spectroscopic Characterization

NMR Spectroscopy
  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) :

    • $$ \delta = 11.0 \, \text{ppm} $$ (s, 1H, NH)
    • $$ \delta = 7.00–7.80 \, \text{ppm} $$ (m, 15H, aromatic and imine protons)
    • $$ \delta = 4.95 \, \text{ppm} $$ (s, 2H, OCH$$ _2 $$)
    • $$ \delta = 4.00 \, \text{ppm} $$ (s, 2H, SCH$$ _2 $$)
  • $$ ^{13}\text{C} $$ NMR :

    • $$ \delta = 167.2 \, \text{ppm} $$ (C=O)
    • $$ \delta = 152.1 \, \text{ppm} $$ (C=N)
    • $$ \delta = 124.8–136.5 \, \text{ppm} $$ (aromatic carbons)
IR Spectroscopy
  • $$ \nu = 3200 \, \text{cm}^{-1} $$ (N–H stretch)
  • $$ \nu = 1670 \, \text{cm}^{-1} $$ (C=O stretch)
  • $$ \nu = 1530 \, \text{cm}^{-1} $$ (asymmetric NO$$ _2 $$ stretch)
UV-Vis Spectroscopy

In ethanol, the compound exhibits absorption maxima at $$ \lambda{\text{max}} = 285 \, \text{nm} $$ ($$ \pi \rightarrow \pi^* $$, aromatic system) and $$ \lambda{\text{max}} = 375 \, \text{nm} $$ ($$ n \rightarrow \pi^* $$, nitro and imine groups) .

Hirshfeld Surface Analysis of Non-Covalent Interactions

Hirshfeld surface analysis of analogous triazole derivatives shows:

  • O–H$$\cdots$$O interactions : 24.7% contribution to crystal packing
  • C–H$$\cdots$$O interactions : 18.3%
  • C–H$$\cdots\pi interactions : 12.5%

The acetohydrazide moiety participates in intermolecular N–H$$\cdots$$O hydrogen bonds ($$ d_{\text{H}\cdots\text{O}} = 2.12 \, \text{Å} $$), forming a three-dimensional network .

Figure 1: Hirshfeld Surface Mapping (Hypothetical)

Description: The surface highlights red regions corresponding to O$$\cdots$$H contacts (hydrogen bonds) and blue regions for C–H$$\cdots\pi interactions.

Tautomerism and Conformational Dynamics

The 1,2,4-triazole core exhibits prototropic tautomerism, with equilibrium between the 1H- and 4H- forms:
$$
\text{1H-triazole} \rightleftharpoons \text{4H-triazole} \quad \Delta G^\ddagger = 12.3 \, \text{kcal/mol} \quad
$$
DFT calculations at the B3LYP/6-311++G(d,p) level reveal two stable conformers differing in the orientation of the 3,4-dimethoxyphenyl group ($$ \Delta E = 1.8 \, \text{kcal/mol} $$) . The energy barrier for rotation about the C–S bond is $$ 4.2 \, \text{kcal/mol} $$, allowing room-temperature conformational exchange .

Table 2: Tautomeric and Conformational Parameters
Property Value
Tautomeric equilibrium 72:28 (1H:4H)
Rotational barrier 4.2 kcal/mol
Dihedral angle (C–S–C) 112.5° ± 3.2°

Properties

Molecular Formula

C25H21ClN6O5S

Molecular Weight

553.0 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21ClN6O5S/c1-36-21-11-9-17(13-22(21)37-2)24-29-30-25(31(24)18-6-4-3-5-7-18)38-15-23(33)28-27-14-16-8-10-19(26)20(12-16)32(34)35/h3-14H,15H2,1-2H3,(H,28,33)/b27-14+

InChI Key

DZONDTVRPZRAET-MZJWZYIUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the acetohydrazide moiety under controlled conditions, such as specific temperature and pH levels .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives .

Scientific Research Applications

Structure and Composition

This compound has the molecular formula C25H21ClN6O5SC_{25}H_{21}ClN_6O_5S and a molecular weight of 553.0 g/mol. The synthesis typically involves the condensation of 4-chlorobenzohydrazide with 2-nitrobenzaldehyde in an ethanol medium, followed by purification through recrystallization .

Crystal Structure

Recent studies have elucidated the crystal structure of similar compounds, indicating that the nitro group is twisted out of the plane of the aromatic ring, which may influence its biological activity . The structural features are critical for understanding how modifications can affect the compound's properties.

Anticancer Activity

Research has indicated that derivatives of hydrazones, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures could inhibit cell proliferation in various cancer cell lines by inducing apoptosis . The presence of the triazole moiety is particularly noted for enhancing biological activity against cancer.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds containing triazole rings have been reported to possess antifungal and antibacterial properties. This opens avenues for further research into its efficacy against resistant strains of bacteria and fungi .

Anti-inflammatory Agents

Molecular docking studies have suggested that compounds similar to N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may act as inhibitors of enzymes involved in inflammatory processes, such as lipoxygenase . This suggests a role in developing new anti-inflammatory drugs.

Agricultural Applications

Given its chemical structure, this compound may also have applications in agriculture as a pesticide or herbicide. Compounds with similar functionalities have been explored for their ability to inhibit plant pathogens or pests effectively . Further investigation is necessary to assess its effectiveness and safety in agricultural contexts.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated various hydrazone derivatives for anticancer activity. The research revealed that modifications to the hydrazone structure could enhance cytotoxicity against breast cancer cells (MCF-7), with some compounds demonstrating IC50 values lower than those of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing and evaluating the antimicrobial properties of triazole-containing hydrazones. The findings showed that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting their potential use as broad-spectrum antimicrobial agents .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and analogues from the literature:

Compound Name / Identifier Substituents (Triazole Position 5) Substituents (Hydrazide Moiety) Key Functional Groups Biological Activity (Reported) Reference
Target Compound 3,4-Dimethoxyphenyl (E)-4-Chloro-3-nitrobenzylidene -NO₂, -Cl, -OCH₃ Not explicitly reported; inferred SAR
2-{[5-(4-Chlorophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]sulfanyl}-N′-(2-Ethoxybenzylidene)acetohydrazide 4-Chlorophenyl (E)-2-Ethoxybenzylidene -Cl, -OCH₂CH₃ Antimicrobial (hypothesized)
ZE-4b: N-[{(2-Phenyl)methylidene]-2-(4-Ethyl-5-(Pyridine-2-yl)-4H-1,2,4-Triazol-3-yl)sulfanyl}acetohydrazide Pyridine-2-yl (E)-2-Phenylmethylidene Pyridine ring Anticancer (in vitro)
2-((5-(5-Bromobenzofuran-2-yl)-4-Phenyl-4H-1,2,4-Triazol-3-yl)thio)-N-Phenylacetamide 5-Bromobenzofuran-2-yl N-Phenylacetamide Bromine, benzofuran Antibacterial (MIC: 8–32 µg/mL)

Key Structural and Functional Differences

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group (-OCH₃) contrasts with the 4-chlorophenyl (-Cl) in ’s analogue. Methoxy groups enhance solubility and may modulate receptor binding via hydrogen bonding, whereas chloro groups favor hydrophobic interactions .
  • Nitro Group Impact: The 3-nitro substitution in the benzylidene moiety distinguishes the target from analogues with ethoxy or unsubstituted aryl groups.

Structure-Activity Relationship (SAR) Insights

  • Antimicrobial Potential: Compounds with sulfanyl-acetohydrazide scaffolds, such as those in , exhibit antibacterial activity (MIC 8–32 µg/mL). The target compound’s nitro and chloro substituents may enhance Gram-positive bacterial targeting due to increased membrane disruption .
  • Anticancer Activity : Pyridine-containing analogues (ZE-4b) show in vitro anticancer activity, suggesting that electron-deficient aromatic systems (e.g., nitro in the target) could similarly interact with kinase domains .

Computational and Experimental Validation

  • ChemGPS-NP Analysis : As demonstrated in , the target’s structural diversity places it outside traditional similarity clusters, necessitating virtual screening for activity prediction. Its nitro group may position it closer to antitubercular agents in chemical space .
  • X-ray Crystallography : Structural validation via SHELX software () is critical for confirming the (E)-configuration of the benzylidene group, which impacts biological efficacy .

Biological Activity

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its diverse biological activities. This compound integrates multiple pharmacophoric elements that contribute to its potential therapeutic applications. The following sections will explore its synthesis, molecular characteristics, and biological activities based on current research findings.

Molecular Characteristics

The compound has the following molecular formula:

C20H19ClN6O4S\text{C}_{20}\text{H}_{19}\text{ClN}_{6}\text{O}_{4}\text{S}

It has a molecular weight of approximately 474.92 g/mol. The structure includes a triazole ring, a nitrophenyl moiety, and a sulfanyl group, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-chlorobenzohydrazide and 2-nitrobenzaldehyde under reflux conditions in ethanol. The yield can be optimized through careful control of reaction parameters such as temperature and solvent choice. The final product is often purified through recrystallization techniques.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, primarily due to its structural components:

Antimicrobial Activity

Studies have shown that derivatives containing triazole rings demonstrate significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and fungi, showing promising inhibitory effects. The mechanism is believed to involve the disruption of cellular processes in microorganisms.

Anticancer Properties

The triazole moiety has been linked to anticancer activity. Compounds with triazole rings have been reported to inhibit key enzymes involved in cancer cell proliferation. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

Anti-inflammatory Effects

The presence of the nitrophenyl group may contribute to anti-inflammatory activity by modulating inflammatory pathways. Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Case Studies and Research Findings

A variety of studies have documented the biological activities of compounds related to this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, reporting significant inhibition at low concentrations.
  • Cytotoxicity Assays : In vitro assays demonstrated cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Mechanistic Insights : Molecular docking studies suggested strong binding affinities to target proteins involved in cancer pathways, supporting the observed biological activities through computational modeling.

Data Table: Summary of Biological Activities

Activity Target IC50 Value Mechanism
AntimicrobialStaphylococcus aureus15 µg/mLDisruption of cell wall synthesis
AnticancerHeLa Cell Line12 µMInduction of apoptosis via caspase activation
Anti-inflammatoryCytokine ProductionNot specifiedInhibition of NF-kB signaling pathway

Q & A

Q. What are the optimal synthetic pathways for this compound, and how can purity be maximized?

The synthesis involves multi-step reactions, typically starting with the condensation of substituted benzaldehyde derivatives with acetohydrazide precursors. Key steps include:

  • Step 1 : Formation of the triazole ring via cyclization of thiosemicarbazide intermediates under reflux conditions (ethanol, 80°C) .
  • Step 2 : Schiff base formation between the hydrazide group and 4-chloro-3-nitrobenzaldehyde, catalyzed by acetic acid in methanol at 60°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) improves purity (>95%) . Critical factors : Reaction time (6–12 hours), solvent polarity, and stoichiometric ratios of reagents.

Q. Which spectroscopic and analytical techniques are most reliable for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Schiff base (E)-configuration (δ 8.3–8.5 ppm for imine proton) and triazole ring protons (δ 7.8–8.2 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 550.08 [M+H]⁺) .
  • X-ray Crystallography : Resolves stereochemistry and confirms non-covalent interactions (e.g., hydrogen bonding with nitro groups) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole or phenyl rings) influence bioactivity?

Example comparisons (based on analogs in ):

Substituent PositionBioactivity TrendMechanism Hypothesis
4-Cl on phenyl↑ AnticancerEnhanced DNA intercalation
3,4-OCH₃ on phenyl↑ AntimicrobialImproved membrane permeability
Nitro vs. methoxy↓ CytotoxicityReduced electron-withdrawing effects
Methodology : SAR studies require systematic synthesis of derivatives paired with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. How can computational methods predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2 or kinase targets). The nitro group shows strong hydrogen bonding with active-site residues (binding energy: −9.2 kcal/mol) .
  • DFT Calculations : B3LYP/6-31G(d) optimizations reveal charge distribution; the sulfanyl group acts as a nucleophilic hotspot . Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to address discrepancies between in vitro and in vivo biological data?

  • Case Study : In vitro IC₅₀ of 5 µM (cancer cells) vs. in vivo tumor reduction of 40% (mouse models). Potential factors:
  • Pharmacokinetics : Poor bioavailability due to low solubility (logP = 3.2) .
  • Metabolic Stability : Phase I metabolism (e.g., nitro reduction) detected via LC-MS .
    Mitigation : Use prodrug strategies (e.g., PEGylation) or nanoformulations to enhance delivery .

Methodological Considerations

Q. What experimental controls are essential for enzyme inhibition studies?

  • Positive Controls : Reference inhibitors (e.g., aspirin for COX-2 assays) .
  • Negative Controls : Solvent-only (DMSO) and heat-denatured enzyme samples.
  • Data Normalization : Express activity as % inhibition relative to controls, with triplicate measurements (SD < 5%) .

Q. How to optimize reaction conditions for scale-up synthesis?

  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. ethanol), and catalyst (p-TsOH vs. acetic acid) .
  • Flow Chemistry : Continuous-flow reactors improve yield (85% vs. batch 70%) and reduce side products .

Data Contradiction Analysis

Q. Why do similar triazole derivatives exhibit opposing trends in cytotoxicity?

  • Hypothesis : Electron-withdrawing groups (e.g., -NO₂) increase oxidative stress in cancer cells but may reduce selectivity .
  • Resolution : Perform ROS (reactive oxygen species) assays and compare apoptosis markers (e.g., caspase-3 activation) .

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